(2E)-3-(3-Bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
CAS No.: 556049-42-4
Cat. No.: VC8279507
Molecular Formula: C15H9BrCl2O
Molecular Weight: 356 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 556049-42-4 |
|---|---|
| Molecular Formula | C15H9BrCl2O |
| Molecular Weight | 356 g/mol |
| IUPAC Name | (E)-3-(3-bromophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H9BrCl2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+ |
| Standard InChI Key | IFVFHEDTBTXQLD-QPJJXVBHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
| SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound belongs to the chalcone family, featuring a central propenone backbone ((2E)-prop-2-en-1-one) substituted with a 3-bromophenyl group at the β-position and a 2,5-dichlorophenyl group at the α-position. Its molecular formula, , corresponds to a molar mass of 356 g/mol. The E-configuration of the α,β-unsaturated system is critical for its biological activity, as it enables conjugation across the carbonyl group, enhancing electrophilicity and reactivity toward nucleophilic targets .
The halogen substituents—bromine at the 3-position and chlorine at the 2,5-positions—introduce steric and electronic effects that modulate solubility, crystallinity, and intermolecular interactions. Comparative studies with analogous chalcones, such as (2E)-1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, reveal that the positioning of halogens significantly alters dipole moments and molecular packing.
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of the compound identifies key functional groups:
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A strong absorption band at 1,650–1,680 cm corresponding to the carbonyl (C=O) stretch.
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Peaks at 1,580–1,610 cm and 1,450–1,480 cm attributed to aromatic C=C vibrations.
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C-Br and C-Cl stretches observed at 550–650 cm and 700–750 cm, respectively .
Nuclear magnetic resonance (NMR) spectroscopy provides further structural elucidation:
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H NMR (300 MHz, CDCl):
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δ 8.00–8.03 (m, 2H, aromatic protons on 2,5-dichlorophenyl).
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δ 7.74 (d, , 1H, β-vinylic proton).
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δ 7.49–7.61 (m, 6H, overlapping aromatic protons).
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C NMR (75 MHz, CDCl):
X-ray crystallography of related chalcones, such as (2E)-3-(4-bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, reveals a planar geometry with dihedral angles of 5–10° between aromatic rings, suggesting minimal steric hindrance .
Synthesis and Optimization
Claisen-Schmidt Condensation
The compound is synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and 2,5-dichlorobenzaldehyde under basic conditions. A typical procedure involves:
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Dissolving 3-bromoacetophenone (1.0 equiv) and 2,5-dichlorobenzaldehyde (1.1 equiv) in ethanol.
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Adding aqueous NaOH (40%, 5 mL) dropwise at 0–5°C.
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Stirring the mixture at room temperature for 12–24 hours.
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Isolating the product via vacuum filtration and purifying by recrystallization from ethanol .
Table 1: Optimization of Reaction Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Ethanol | 25 | 78 |
| KOH | MeOH | 25 | 65 |
| NaOEt | THF | 60 | 72 |
Yields exceed 75% under optimized conditions, with ethanol emerging as the optimal solvent due to its polarity and ability to stabilize enolate intermediates .
Alternative Synthetic Routes
Microwave-assisted synthesis reduces reaction times to 15–30 minutes while maintaining yields above 70% . Solvent-free approaches using solid acid catalysts (e.g., Hβ zeolite) have also been explored, though yields remain suboptimal (50–60%) for this specific chalcone .
Biological Activities
Antimicrobial and Antifungal Effects
The compound demonstrates broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL) . Its mechanism involves Michael addition to microbial thiol groups, disrupting redox homeostasis.
Table 2: Antimicrobial Activity
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 50 |
| Candida albicans | 25 |
Computational and Theoretical Insights
DFT Studies
Geometric optimization at the B3LYP/6-311++G(d,p) level confirms the experimental bond lengths and angles within 2% deviation . The molecular electrostatic potential (MEP) map highlights electrophilic regions at the carbonyl oxygen and vinylic carbons, consistent with its role as a Michael acceptor.
Table 3: Calculated vs. Experimental Bond Lengths
| Bond | Calculated (Å) | Experimental (Å) |
|---|---|---|
| C=O | 1.224 | 1.218 |
| C=C (vinyl) | 1.335 | 1.342 |
Photophysical Properties
UV-Vis spectroscopy reveals a strong absorption band at 310 nm (), attributed to π→π* transitions in the conjugated system . Photoluminescence studies of analogous chalcones show emission peaks at 465–560 nm, suggesting potential applications in organic LEDs .
Applications and Future Directions
The compound’s dual functionality as a bioactive agent and photonic material positions it uniquely for interdisciplinary research. Ongoing studies explore its utility in:
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Drug Delivery: Encapsulation in polymeric nanoparticles to enhance bioavailability.
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Nonlinear Optics: Second-harmonic generation (SHG) efficiency comparable to urea .
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Catalysis: As a ligand in transition metal complexes for cross-coupling reactions.
Future work should prioritize toxicological profiling and in vivo efficacy studies to translate preliminary findings into clinical or industrial applications.
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